![molecular formula C28H30ClNO4 B5216653 2-Methylpropyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5216653.png)
2-Methylpropyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
2-Methylpropyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols or other functional groups.
Substitution: Halogen atoms or other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-Methylpropyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with various substituents, such as:
- 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 2-Methylpropyl 7-(4-bromophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
What sets 2-Methylpropyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable for specific applications in drug development and material science, where tailored interactions and properties are crucial.
Biological Activity
2-Methylpropyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The compound features a hexahydroquinoline core structure with multiple substituents that may contribute to its biological properties. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups is particularly noteworthy as they are often associated with enhanced pharmacological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Specifically, derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. AChE inhibitors are particularly relevant in the context of Alzheimer's disease research . Preliminary results indicate that certain analogs exhibit strong inhibitory activity against these enzymes, which could lead to therapeutic applications in neurodegenerative diseases .
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar in structure to this compound exhibit antiproliferative effects on various cancer cell lines . The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.
Case Studies
- Antibacterial Screening : A study conducted on synthesized quinoline derivatives showed varying degrees of antibacterial activity. Compounds were tested against a panel of bacteria and demonstrated significant inhibition against S. typhi with Minimum Inhibitory Concentrations (MIC) ranging from 25 to 50 µg/mL .
- Enzyme Inhibition Assays : In vitro assays revealed that specific analogs of the compound inhibited AChE with IC50 values comparable to known inhibitors such as donepezil . This suggests a potential role for the compound in treating conditions characterized by cholinergic deficits.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
2-methylpropyl 7-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClNO4/c1-16(2)15-34-28(32)25-17(3)30-23-13-20(18-5-9-21(29)10-6-18)14-24(31)27(23)26(25)19-7-11-22(33-4)12-8-19/h5-12,16,20,26,30H,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUDVERPOMYTCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C(=O)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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